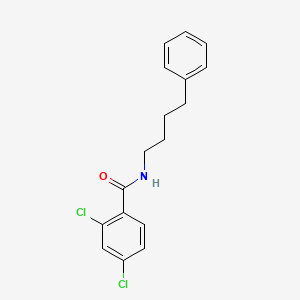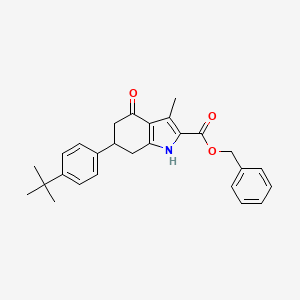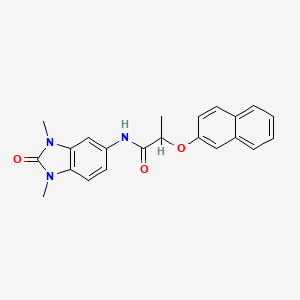
2,4-dichloro-N-(4-phenylbutyl)benzamide
描述
2,4-dichloro-N-(4-phenylbutyl)benzamide, also known as PPB, is a chemical compound that has become increasingly popular in scientific research due to its unique properties. PPB is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between Hsp90 and its co-chaperone, p23. This interaction is essential for the proper folding and stabilization of many oncogenic proteins, making PPB a promising candidate for cancer therapy research.
作用机制
2,4-dichloro-N-(4-phenylbutyl)benzamide works by binding to the ATP-binding site of Hsp90, preventing the interaction between Hsp90 and p23. This results in the destabilization and degradation of many oncogenic proteins that rely on Hsp90 for proper folding and stabilization.
Biochemical and Physiological Effects:
2,4-dichloro-N-(4-phenylbutyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2,4-dichloro-N-(4-phenylbutyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2,4-dichloro-N-(4-phenylbutyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One major advantage of 2,4-dichloro-N-(4-phenylbutyl)benzamide in lab experiments is its specificity for the Hsp90-p23 interaction. This allows for more targeted and precise research in the field of cancer therapy. However, one limitation of 2,4-dichloro-N-(4-phenylbutyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research involving 2,4-dichloro-N-(4-phenylbutyl)benzamide. One potential area of research is the development of 2,4-dichloro-N-(4-phenylbutyl)benzamide derivatives with improved solubility and bioavailability. Another area of research is the exploration of 2,4-dichloro-N-(4-phenylbutyl)benzamide as a potential therapy for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 2,4-dichloro-N-(4-phenylbutyl)benzamide.
科学研究应用
2,4-dichloro-N-(4-phenylbutyl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit the Hsp90-p23 interaction. This interaction is crucial for the proper folding and stabilization of many oncogenic proteins, making 2,4-dichloro-N-(4-phenylbutyl)benzamide a promising candidate for cancer therapy research. 2,4-dichloro-N-(4-phenylbutyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
属性
IUPAC Name |
2,4-dichloro-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c18-14-9-10-15(16(19)12-14)17(21)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNIPCKMZMKACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-phenylbutyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4757329.png)
![2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4757335.png)
![methyl 4-chloro-3-({[(4-methyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4757336.png)
![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4757343.png)
![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4757350.png)


![2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4757394.png)
![3,6-dichloro-N'-[1-(4-isopropoxyphenyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4757400.png)
![2-{4-allyl-5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4757402.png)

![3-allyl-2-[(4-chlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757413.png)
![5-{[(3-hydroxy-1-adamantyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4757416.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4757427.png)